1,1-Difluoro-3-methylcyclohexane
Overview
Description
1,1-Difluoro-3-methylcyclohexane is an organic compound with the molecular formula C7H12F2. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the cyclohexane ring.
Preparation Methods
The synthesis of 1,1-Difluoro-3-methylcyclohexane can be achieved through several methods. One common approach involves the fluorination of 3-methylcyclohexanol using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions. Another method involves the direct fluorination of 3-methylcyclohexane using elemental fluorine or other fluorinating agents. Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency .
Chemical Reactions Analysis
1,1-Difluoro-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkali metals and organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of cyclohexane derivatives with fewer fluorine atoms.
Scientific Research Applications
1,1-Difluoro-3-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability.
Medicine: Research is ongoing to explore the potential of this compound in drug development. Fluorine-containing drugs are known for their improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-3-methylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and specificity. Fluorine atoms can also alter the compound’s lipophilicity, enhancing its ability to cross biological membranes. These factors contribute to the compound’s overall biological activity and potential therapeutic effects .
Comparison with Similar Compounds
1,1-Difluoro-3-methylcyclohexane can be compared with other fluorinated cycloalkanes, such as:
1,1-Difluorocyclohexane: Similar in structure but lacks the methyl group, resulting in different chemical and physical properties.
1,1-Difluoro-2-methylcyclohexane: The position of the methyl group affects the compound’s reactivity and stability.
1,1-Difluoro-4-methylcyclohexane: Another isomer with the methyl group in a different position, leading to variations in its chemical behavior
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,1-difluoro-3-methylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2/c1-6-3-2-4-7(8,9)5-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCJYCWVWYQKEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567442 | |
Record name | 1,1-Difluoro-3-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74185-73-2 | |
Record name | 1,1-Difluoro-3-methylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74185-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Difluoro-3-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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